molecular formula C₃₁H₂₆D₇N₃O₆S B1141256 Zafirlukast-d7 CAS No. 1217174-18-9

Zafirlukast-d7

Katalognummer B1141256
CAS-Nummer: 1217174-18-9
Molekulargewicht: 582.72
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zafirlukast is a medication primarily used in the treatment of asthma. It is a leukotriene receptor antagonist that works by inhibiting the effects of leukotrienes, which are substances that cause inflammation in the lungs and contribute to asthma symptoms.

Synthesis Analysis

  • Zafirlukast has been synthesized using multiple catalytic reactions, including a novel method for constructing 3-aroylindoles via oxidative cyclization. This process involves C–H bond activation using sodium persulfate as an oxidizing agent (Paladugu, Mainkar, & Chandrasekhar, 2018).
  • Another synthesis method starts from 5-nitro-1H-indole and involves methylation, alkylation, condensation, reduction, and acylation, yielding zafirlukast with an overall yield of 31.6% (Yaqin, 2009).

Molecular Structure Analysis

  • The molecular structure of zafirlukast has been characterized in several studies. It adopts a Z-shaped conformation, as observed in its solvates. This conformation is consistent across different solvents such as water, methanol, and ethanol (Goldring et al., 2004).

Chemical Reactions and Properties

  • Zafirlukast's metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species, leading to the selective mechanism-based inactivation of the enzyme. This reaction is significant in understanding its drug-drug interactions and potential idiosyncratic hepatotoxicity (Kassahun et al., 2005).

Physical Properties Analysis

  • Zafirlukast's physical properties, including its solubility and dissolution rate, have been improved in solid dispersions using Eudragit EPO and Poloxamers as binary and ternary components. This modification increased its aqueous solubility significantly (Masood, Ansari, & Afzal, 2021).

Chemical Properties Analysis

  • Zafirlukast's chemical properties have been studied through various methods, including high-performance liquid chromatography (HPLC) and derivative spectrophotometry. These methods are essential for determining zafirlukast in pharmaceutical formulations (Radhakrishna, Satyanarayana, & Satyanarayana, 2002).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Profile and Metabolism

Zafirlukast undergoes extensive hepatic metabolism, predominantly via cytochrome P450 (CYP) enzymes, notably CYP2C9 and CYP3A4. The pharmacokinetics of zafirlukast have been characterized by its absorption, distribution, metabolism, and excretion profiles in various studies. Research has indicated the significant role of genetic polymorphisms in the CYP2C9 enzyme on the pharmacokinetics of zafirlukast, demonstrating variations in drug metabolism and clearance based on genetic makeup. This has implications for personalized medicine and the understanding of individual responses to therapy with zafirlukast (Lee et al., 2016).

Analytical Methods for Detection

The development of analytical methods for the detection and quantification of zafirlukast in pharmaceutical formulations and biological fluids is crucial for drug monitoring, quality control, and pharmacokinetic studies. Techniques such as capillary electrophoresis and high-performance liquid chromatography (HPLC) have been optimized and validated for this purpose, providing tools for precise measurement of zafirlukast concentrations (Süslü et al., 2007; Süslü & Altınöz, 2006).

Therapeutic Research

Beyond its well-known application in asthma management, zafirlukast has been explored for its therapeutic potential in various other conditions, highlighting its anti-inflammatory and immunomodulatory effects. Studies have investigated its role in mitigating asthmatic inflammation through the inhibition of leukotriene D4 receptors and its impact on nitric oxide synthase expression in the lungs, offering insights into the mechanisms of action of leukotriene receptor antagonists in inflammatory diseases (Y. Bing, 2002).

Electroanalytical Assays

Recent advancements include the development of electroanalytical assays for monitoring zafirlukast, employing nanosensor technologies. These innovative approaches offer sensitive and selective detection methods, contributing to the pharmacokinetic studies and therapeutic monitoring of zafirlukast (Mollarasouli et al., 2020).

Zukünftige Richtungen

Zafirlukast is used to prevent asthma attacks14. It is not used to relieve an asthma attack that has already started14. For relief of an asthma attack that has already started, an inhaled medicine that works quickly should be used14.


Please note that this information is based on the current understanding and research on Zafirlukast-d7 and may be subject to change with future research and developments.


Eigenschaften

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-WRQTXKASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zafirlukast-d7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.